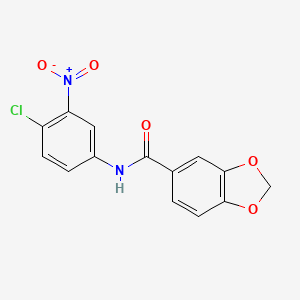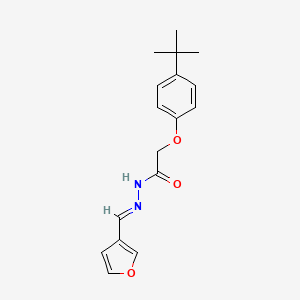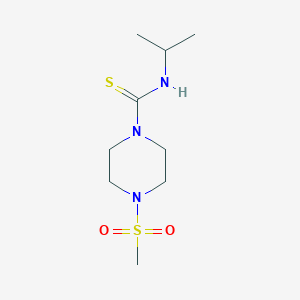
N-(4-chloro-3-nitrophenyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-nitrophenyl)-1,3-benzodioxole-5-carboxamide, commonly known as CNQX, is a chemical compound that is widely used in scientific research. It is a potent antagonist of the ionotropic glutamate receptors, which are involved in the transmission of nerve impulses in the brain. CNQX has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
作用机制
CNQX acts as a competitive antagonist of the ionotropic glutamate receptors by binding to the receptor site and preventing the binding of glutamate. This leads to a decrease in the excitatory neurotransmission and a reduction in synaptic plasticity. CNQX has a higher affinity for AMPA receptors than kainate receptors, and it has little or no effect on NMDA receptors.
Biochemical and Physiological Effects:
CNQX has been shown to have a variety of biochemical and physiological effects in the brain. It can reduce the amplitude and frequency of excitatory postsynaptic potentials (EPSPs) and inhibit the induction of long-term potentiation (LTP) in hippocampal neurons. It can also block the expression of c-Fos and other immediate-early genes that are involved in synaptic plasticity and learning and memory. CNQX has been shown to be neuroprotective in various models of brain injury, such as ischemia, traumatic brain injury, and neurodegenerative diseases.
实验室实验的优点和局限性
CNQX has several advantages for lab experiments, including its high potency, selectivity, and availability. It can be used at low concentrations to block the activity of ionotropic glutamate receptors without affecting other neurotransmitter systems. However, CNQX has some limitations, such as its short half-life and potential toxicity at high concentrations. It can also affect the activity of metabotropic glutamate receptors and other ion channels, which may complicate the interpretation of results.
未来方向
There are several future directions for the use of CNQX in scientific research. One area of interest is the development of more selective and potent antagonists of AMPA and kainate receptors that can be used to study their specific roles in synaptic transmission and plasticity. Another area of interest is the use of CNQX and other glutamate receptor antagonists as potential therapeutics for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of CNQX in combination with other drugs or therapies may enhance its neuroprotective effects and improve its clinical efficacy.
合成方法
CNQX can be synthesized by several methods, including the reaction of 3-nitro-4-chloroaniline with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified by recrystallization or column chromatography. The purity and yield of the product can be optimized by adjusting the reaction conditions and using high-quality reagents.
科学研究应用
CNQX is widely used in scientific research to study the glutamatergic system, which is involved in various physiological and pathological processes in the brain. It is used as a tool to block the activity of ionotropic glutamate receptors, such as AMPA and kainate receptors, in order to investigate their role in synaptic transmission, plasticity, and neurodegeneration. CNQX has also been used to study the mechanisms of drug addiction, epilepsy, stroke, and neuroprotection.
属性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-10-3-2-9(6-11(10)17(19)20)16-14(18)8-1-4-12-13(5-8)22-7-21-12/h1-6H,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKICAOSTNGFTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one](/img/structure/B5789011.png)
![3-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5789019.png)

![N-[2-(4-morpholinyl)ethyl]cyclooctanamine](/img/structure/B5789039.png)
![2-[(4-benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylnicotinonitrile](/img/structure/B5789040.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5789045.png)

![4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5789050.png)
![3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5789052.png)
![1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5789062.png)

![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)

![isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5789097.png)